molecular formula C19H22N4O2 B2415412 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide CAS No. 1775303-54-2

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide

Cat. No. B2415412
CAS RN: 1775303-54-2
M. Wt: 338.411
InChI Key: IBJAGVWUWJELRF-UHFFFAOYSA-N
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Description

“N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C19H22N4O2. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a carboxamide group. The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing two nonadjacent heteroatoms (one oxygen atom and one nitrogen atom) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings within its structure. For example, the indole ring is known to undergo electrophilic substitution reactions .

Scientific Research Applications

PET Tracer for Imaging Cancer Tyrosine Kinase

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, structurally related to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide, has been synthesized as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This compound was prepared by nucleophilic substitution of its nitro-precursor with radiochemical yields of 15-25% and purified using a combination of solid-phase extraction and high-performance liquid chromatography (Wang et al., 2005).

Metabolism by Human Liver Microsomes

The metabolism of several compounds structurally related to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide was studied in human liver microsomes. This research focused on the oxidation of these compounds by cytochrome p450 enzymes, revealing insights into their metabolic pathways and potential metabolites (Takayama et al., 2014).

Identification and Characterization of Synthetic Cannabinoids

A study identified and characterized four cannabimimetic derivatives in illegal psychoactive substances, including compounds structurally similar to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide. These compounds were analyzed using techniques like liquid chromatography-high-resolution mass spectrometry and gas chromatography-mass spectrometry. This research provides valuable information for the forensic analysis of synthetic cannabinoids (Qian et al., 2015).

Pharmacological Evaluation as 5-HT6 Receptor Ligands

A series of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives, closely related to the compound , were synthesized and tested for their binding affinity to the 5-HT(6) receptor. Several compounds displayed potent binding affinity in in vitro assays, offering insights into structure-activity relationships and potential therapeutic applications in cognition and memory enhancement (Nirogi et al., 2011).

Antimicrobial Applications

Research into the antimicrobial potential of compounds structurally related to N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide has been conducted. These studies focus on the synthesis and evaluation of novel derivatives with potential antimicrobial properties, highlighting their potential use in combating various bacterial and fungal infections (Bioevaluation, 2020).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities given the known activities of similar indole derivatives . Additionally, studies could be conducted to optimize its synthesis and to further investigate its physical and chemical properties.

properties

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-7-14(10-23)21-19(24)16-9-20-18-6-4-3-5-15(16)18/h3-6,9,14,20H,7-8,10-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJAGVWUWJELRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide

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